LY294002 as a PI3K Inhibitor: A Technical Guide
LY294002 as a PI3K Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of LY294002, a foundational tool in the study of the phosphoinositide 3-kinase (PI3K) signaling pathway. LY294002 is a potent, cell-permeable, and reversible inhibitor of PI3K, instrumental in elucidating the pathway's role in cell proliferation, survival, and metabolism.[1] Its stability and reversible nature offer advantages over other inhibitors like wortmannin, which acts irreversibly.[1][2] This document details its mechanism of action, inhibitory profile, experimental applications, and key protocols for its use in a research setting.
Chemical Properties and Handling
Proper handling and storage of LY294002 are critical for maintaining its potency and ensuring experimental reproducibility.
| Property | Value |
| IUPAC Name | 2-(Morpholin-4-yl)-8-phenyl-4H-chromen-4-one |
| CAS Number | 154447-36-6[3] |
| Molecular Formula | C₁₉H₁₇NO₃[1][3] |
| Molecular Weight | 307.35 g/mol [1][3] |
| Appearance | Off-white solid |
| Solubility | Soluble in DMSO (≥15.37 mg/mL) and Ethanol (≥13.55 mg/mL). Insoluble in water.[3][4] |
| Storage | Store stock solutions at -20°C. It is stable for 24 months when stored as a lyophilized powder. Once in solution, it should be used within 3 months to avoid loss of potency. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[3][4] |
For cell-based assays, a concentrated stock solution (e.g., 10-20 mM) is typically prepared in DMSO.[4] This stock is then diluted into the aqueous culture medium to the desired final concentration, ensuring the final DMSO concentration does not exceed levels that could cause solvent-related effects (typically <0.1% v/v).[4]
Mechanism of Action
LY294002 functions as a competitive inhibitor at the ATP-binding site within the catalytic domain of PI3K.[5][6] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels subsequently blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B, PKB).[7][8] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and growth.[9][10] By inhibiting this pathway, LY294002 can induce cell cycle arrest (commonly at the G1 phase), promote apoptosis, and block autophagy.[2][11][12]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY294002.
Inhibitory Profile and Specificity
While widely used as a PI3K inhibitor, LY294002 is not entirely selective and can affect other kinases, particularly at higher concentrations.[1][13] It is considered a broad-spectrum research tool rather than a specific isoform inhibitor.[1][14] Its inhibitory activity against various kinases highlights the importance of careful dose selection and data interpretation.
Table 1: IC₅₀ Values of LY294002 for PI3K Isoforms and Off-Target Kinases
| Target Kinase | IC₅₀ Value | Notes |
| Class I PI3Ks | ||
| PI3Kα (p110α) | 0.5 µM[2][11][15][16][17] | A primary target involved in cell growth and proliferation. |
| PI3Kβ (p110β) | 0.97 µM[2][11][15][16][17] | Involved in thrombosis and glucose metabolism. |
| PI3Kδ (p110δ) | 0.57 µM[2][11][15][16][17] | Primarily expressed in leukocytes; key in immune signaling. |
| PI3K-Related Kinases | ||
| DNA-PK | 1.4 µM[11][15][17] | Involved in DNA double-strand break repair. |
| mTOR | Inhibition reported[2][13] | A key downstream effector in the PI3K pathway. |
| Other Off-Target Kinases | ||
| Casein Kinase 2 (CK2) | 98 nM[2][11][15][17] | A serine/threonine kinase with anti-apoptotic functions. |
| Pim-1 | Inhibition reported[2][13] | A proto-oncogene serine/threonine kinase. |
| Other Targets | ||
| BET Bromodomains | Inhibition reported[1][4] | Includes BRD2, BRD3, and BRD4. |
Note: IC₅₀ values can vary depending on the specific assay conditions (e.g., ATP concentration).
The off-target effects, especially the potent inhibition of CK2, should be considered when interpreting experimental results.[2][13] For studies requiring high specificity, isoform-selective inhibitors or genetic approaches like siRNA knockdown should be used as complementary tools.[18]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing LY294002 to investigate the PI3K pathway.
In Vitro PI3K Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of PI3K by quantifying the phosphorylation of its lipid substrate.
Principle: Immunoprecipitated or purified PI3K is incubated with its substrate, phosphatidylinositol (PI), and radiolabeled ATP ([γ-³²P]ATP). The resulting radiolabeled product, phosphatidylinositol-3-phosphate (PIP), is separated by thin-layer chromatography (TLC) and quantified by autoradiography. LY294002 is added to measure its inhibitory effect on this reaction.
Methodology:
-
PI3K Source: Immunoprecipitate PI3K from cell lysates or use a purified, recombinant PI3K enzyme.
-
Inhibitor Pre-incubation: Pre-incubate the PI3K enzyme with varying concentrations of LY294002 (or DMSO as a vehicle control) for 10-15 minutes at room temperature.
-
Kinase Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[19] Add the lipid substrate (PI vesicles) and MgCl₂ (final concentration ~10-20 mM).[19]
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP (final concentration ~0.1 mM).[19]
-
Incubation: Incubate the reaction at room temperature for 1 hour.[13][15]
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1M HCl).
-
Lipid Extraction: Extract the phospholipids using a chloroform/methanol mixture.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system (e.g., chloroform/methanol/water/ammonia).
-
Detection: Dry the TLC plate and expose it to a phosphor screen or X-ray film to visualize the radiolabeled PIP.
-
Quantification: Quantify the spot intensity using densitometry to determine the level of PI3K activity and calculate the IC₅₀ value for LY294002.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of LY294002 on cell proliferation and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with a range of LY294002 concentrations (e.g., 5-45 µM) for a specified duration (e.g., 24, 48, or 72 hours).[14][15] Include a vehicle control (DMSO) group.
-
MTT Addition: Following the treatment period, add MTT solution to each well to a final concentration of approximately 0.45-0.5 mg/mL.[20]
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for formazan crystal formation.[20]
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each LY294002 concentration.
Western Blotting for Phospho-Akt (p-Akt) Analysis
This technique is used to confirm the inhibitory effect of LY294002 on the PI3K pathway by measuring the phosphorylation status of its key downstream target, Akt.
Principle: Cells are treated with LY294002, and total protein is extracted. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated Akt (e.g., at Ser473 or Thr308) and total Akt. A decrease in the p-Akt/total Akt ratio indicates inhibition of the PI3K pathway.
Methodology:
-
Cell Treatment: Plate cells and grow to ~70-80% confluency. Treat cells with LY294002 (e.g., 5-50 µM) for a defined period (e.g., 1-6 hours).[5][14] It is common to serum-starve cells beforehand and then stimulate with a growth factor to ensure robust pathway activation in the control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473) and total Akt, diluted in blocking buffer.[14][21]
-
Secondary Antibody Incubation: Wash the membrane with TBS-T and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]
-
Analysis: Quantify the band intensities. The level of pathway inhibition is determined by the ratio of p-Akt to total Akt, often normalized to a loading control like β-actin.[21]
Caption: A typical experimental workflow for evaluating the effects of LY294002.
Conclusion
LY294002 remains an invaluable chemical probe for investigating the PI3K/Akt/mTOR signaling pathway. Its ability to reversibly inhibit PI3K allows for controlled studies of a pathway central to cancer biology and other physiological processes. However, researchers must remain cognizant of its off-target effects and employ appropriate controls and complementary experimental approaches to validate their findings. By following rigorous and well-defined protocols, LY294002 can continue to be a powerful tool for dissecting cellular signaling and identifying novel therapeutic strategies.
References
- 1. LY294002 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. LY294002 | Cell Signaling Technology [cellsignal.com]
- 4. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. LY-294002 Shows Promise in Cancer Therapy as an Inhibitor of PKM2 and the Warburg Effect - LKT Labs [lktlabs.com]
- 19. protocols.io [protocols.io]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
